4-Amino-3-(2,5-dimethylphenyl)butanoic acid
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Overview
Description
4-Amino-3-(2,5-dimethylphenyl)butanoic acid is a carboxylic acid compound with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes an amino group and a dimethylphenyl group attached to a butanoic acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetic acid with ammonia and a suitable catalyst under controlled conditions . The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-3-(2,5-dimethylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The dimethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)butanoic acid: Similar structure but lacks the amino group.
4-(2,5-Dimethylphenyl)sulfonylamino)butanoic acid: Contains a sulfonylamino group instead of an amino group.
4-Aminobutanoic acid: Similar backbone but lacks the dimethylphenyl group.
Uniqueness
4-Amino-3-(2,5-dimethylphenyl)butanoic acid is unique due to the presence of both the amino group and the dimethylphenyl group, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-3-(2,5-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-9(2)11(5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
JUXPJXOMRAMUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)O)CN |
Origin of Product |
United States |
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